molecular formula C13H16O2 B1433295 2-(1-Methylcyclopropyl)ethyl benzoate CAS No. 1803607-38-6

2-(1-Methylcyclopropyl)ethyl benzoate

Cat. No.: B1433295
CAS No.: 1803607-38-6
M. Wt: 204.26 g/mol
InChI Key: KHZJRXSLRQNKQS-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethyl benzoate is an ester derivative of benzoic acid, characterized by a cyclopropane ring substituted with a methyl group and an ethyl ester linkage. The cyclopropane moiety may confer unique steric and electronic properties, influencing reactivity, solubility, and stability compared to linear or aromatic-substituted analogs.

Properties

IUPAC Name

2-(1-methylcyclopropyl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(7-8-13)9-10-15-12(14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJRXSLRQNKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265329
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-38-6
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneethanol, 1-methyl-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acid-Catalyzed Esterification

The classical Fischer-Speier esterification approach involves refluxing benzoic acid with 2-(1-methylcyclopropyl)ethanol in the presence of an acid catalyst, such as sulfuric acid or modified clays, under removal of water to drive the equilibrium toward ester formation.

  • Catalysts: Acid-activated clays (e.g., modified kaolinite clay) have been demonstrated to improve conversion rates to above 99.5%, outperforming traditional homogeneous acid catalysts.
  • Reaction Conditions: Typically conducted under reflux with a water entrainer (e.g., toluene, benzene, or hexanaphthene) to facilitate azeotropic removal of water.
  • Yields: High yields (>90%) are achievable with optimized conditions.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Parameter Typical Value
Benzoic acid : Alcohol 1 : 1 to 1 : 1.2 (molar ratio)
Catalyst Modified clay (0.2 g per 4 g acid)
Solvent/Water entrainer Toluene, benzene, or hexanaphthene
Temperature Reflux (~100-110 °C)
Reaction time 3-6 hours
Conversion rate >99.5%
Isolation Washing, drying, distillation

Preparation via Acid Chloride Intermediate

An alternative method involves conversion of benzoic acid to benzoyl chloride using reagents like thionyl chloride, followed by reaction with 2-(1-methylcyclopropyl)ethanol to form the ester.

  • Advantages: Faster reaction rates and milder conditions.
  • Disadvantages: Requires handling of corrosive acid chlorides and generation of by-products (e.g., SO2, HCl).
  • Yields: Excellent yields (~90-95%) reported in literature.

Specific Research Findings and Procedures

Cyclopropyl Ester Synthesis via Thionyl Chloride Route

  • Preparation of this compound involves first converting benzoic acid to benzoyl chloride by reaction with thionyl chloride.
  • The acid chloride is then reacted with 2-(1-methylcyclopropyl)ethanol under basic or neutral conditions to afford the ester in excellent yield (93% reported).
  • This method is preferred for sensitive substrates due to its mild reaction conditions.

Direct Esterification Using Modified Clay Catalysts

  • The use of modified clay as a solid acid catalyst enables efficient esterification without the need for corrosive liquid acids.
  • The reaction mixture typically contains benzoic acid, 2-(1-methylcyclopropyl)ethanol, modified clay, and a water entrainer.
  • The reaction proceeds under reflux with azeotropic removal of water, monitored until no further water droplets appear.
  • After cooling, the mixture is washed, dried, and distilled to isolate the ester product with high purity.

Analytical Data Supporting Preparation

The identity and purity of this compound are confirmed by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst Yield (%) Notes
Acid-catalyzed esterification Benzoic acid + 2-(1-methylcyclopropyl)ethanol, reflux, water entrainer Modified clay (solid acid) >99.5 conversion, ~90 yield Environmentally friendly, solid catalyst
Acid chloride method Benzoyl chloride + 2-(1-methylcyclopropyl)ethanol, mild conditions None or base ~93 Faster, requires handling acid chlorides
Cyclopropanation + esterification Cyclopropanation of unsaturated esters, then esterification Various (e.g., sulfur ylides) 78-90 Multi-step, useful for preparing cyclopropyl alcohol

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or cyclopropyl ketones.

    Reduction: 2-(1-Methylcyclopropyl)ethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 2-(1-Methylcyclopropyl)ethyl benzoate typically involves the esterification of benzoic acid with 2-(1-methylcyclopropyl)ethanol, usually catalyzed by acid catalysts such as sulfuric acid or modified clay. The reaction conditions can be optimized for industrial applications using continuous flow processes to enhance yield and minimize waste.

Chemistry

  • Building Block in Organic Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and agrochemicals .

Biological Research

  • Biological Activity : Investigations into the interactions of this compound with biological systems are ongoing. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. This interaction could lead to potential therapeutic applications, particularly in pharmacology.
  • Pharmacological Potential : The compound's structural features may contribute to its biological activities, suggesting possible uses in drug development for treating diseases through modulation of enzyme activity or receptor binding .

Medicinal Chemistry

  • Therapeutic Applications : The potential for this compound to act as a therapeutic agent is an area of active research. Its interactions with molecular targets could provide insights into its efficacy against various diseases, including cancer and microbial infections.

Case Studies and Research Findings

Research into the biological activities of related compounds has yielded promising results:

  • A study explored the synthesis and biological evaluation of indole derivatives similar to this compound, revealing that specific substitutions can significantly influence biological activity, particularly anticancer properties.
  • Investigations into antimicrobial effects have indicated that certain structural modifications can enhance efficacy against microbial pathogens.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl moiety may influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Unlike ethyl 4-(dimethylamino)benzoate, which enhances reactivity in polymerization due to electron-donating amine groups, the cyclopropane may stabilize the ester via ring strain or steric effects, altering degradation kinetics .

Physicochemical Properties

Property Ethyl 2-methoxybenzoate Ethyl 4-(dimethylamino)benzoate This compound (Inferred)
Melting Point (°C) –8 to –5 Not reported Likely <0 (liquid at room temperature)
Solubility in Ethanol ≥50 mg/mL Limited data Reduced due to cyclopropane hydrophobicity
Refractive Index 1.504–1.508 Not reported ~1.49–1.51 (estimated)

Notes:

  • The cyclopropane ring likely increases lipophilicity, aligning with trends in alkyl benzoates (e.g., butyl benzoate has logP ~2.5 vs. methyl benzoate logP ~1.9) .
  • Infrared (IR) spectra would show distinct C=O stretching (~1720 cm⁻¹) for the ester group, with cyclopropane C–H vibrations (~3050 cm⁻¹) distinguishing it from methoxy or amino analogs .

Biological Activity

2-(1-Methylcyclopropyl)ethyl benzoate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and 1-methylcyclopropyl ethanol. Its molecular formula is C13H16O2C_{13}H_{16}O_2, and it has a molecular weight of 208.27 g/mol. The structure can be represented as follows:

C13H16O2\text{C}_{13}\text{H}_{16}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes that play a role in inflammation and cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially leading to reduced inflammatory responses.
  • Cell Signaling Modulation : The compound may influence pathways related to cell survival and apoptosis, indicating its potential in cancer therapy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains, including Gram-positive bacteria. This suggests its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could be beneficial for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityFindingsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in cell cultures
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various esters, including this compound, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, indicating moderate potency compared to established antibiotics.

Case Study: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for its therapeutic use in inflammatory conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies indicate that the compound is rapidly absorbed and metabolized in vivo. However, toxicity assessments are necessary to determine safe dosage levels for clinical applications.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~45%
Half-life~3 hours
Metabolic pathwaysPhase I metabolism via CYP450 enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Methylcyclopropyl)ethyl benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of benzoic acid with 2-(1-methylcyclopropyl)ethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reflux conditions (80–100°C) under anhydrous solvents (e.g., toluene) are typical. Purification involves aqueous workup (e.g., sodium bicarbonate wash) followed by column chromatography. Optimization may require adjusting molar ratios (1:1.2 acid:alcohol), catalyst loading (1–5 mol%), or reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify ester carbonyl (~168–170 ppm in 13^13C) and cyclopropyl methyl groups (~0.8–1.2 ppm in 1^1H).
  • IR : Ester C=O stretch (~1720 cm1^{-1}) and cyclopropyl C-H bends (~3050 cm1^{-1}).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while Mercury software visualizes packing patterns and voids. Single-crystal diffraction requires slow evaporation from nonpolar solvents (e.g., hexane/ethyl acetate) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Engineering controls : Use fume hoods for synthesis to limit inhalation exposure.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • Emergency response : Eye wash stations and showers must be accessible. Airborne concentrations should be monitored via gas chromatography if volatility exceeds 0.1 mmHg at 25°C .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar esters in polymerization or co-initiation systems?

  • Methodology : Design kinetic studies using photo-DSC or FTIR to compare degree of conversion (DC%) in resin systems. For example, replace ethyl 4-(dimethylamino)benzoate with this compound in a camphorquinone (CQ)/amine system. Measure DC% under UV light (λ = 470 nm) and evaluate physical properties (e.g., flexural strength) post-curing. Adjust CQ/amine ratios (1:1 vs. 1:2) to assess amine concentration effects .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodology : Perform controlled replicate studies under standardized conditions (e.g., 25°C, 1 atm). Use Hansen solubility parameters to test solvent compatibility. For stability, conduct accelerated degradation studies (40°C/75% RH for 28 days) with HPLC-UV analysis. Cross-validate results with computational models (e.g., COSMO-RS for solubility predictions) .

Q. What computational tools are suitable for predicting the crystal structure and intermolecular interactions of this compound?

  • Methodology : Use Mercury’s Materials Module to search the Cambridge Structural Database (CSD) for analogous esters. Calculate packing similarity indices and hydrogen-bonding motifs. For energy minimization, apply density functional theory (DFT) with B3LYP/6-31G* basis sets. Compare predicted vs. experimental XRD data to validate models .

Q. How do solvent polarity and proticity influence the esterification efficiency of this compound?

  • Methodology : Conduct solvent screening (e.g., toluene, THF, DMF) under identical reaction conditions. Measure yields via GC-MS and correlate with solvent properties (dielectric constant, Kamlet-Taft parameters). Polar aprotic solvents (DMF) may enhance acid catalyst activity but increase side reactions (e.g., transesterification). Kinetic studies (time vs. conversion) identify optimal solvents .

Q. What analytical strategies identify degradation products of this compound under oxidative or hydrolytic conditions?

  • Methodology : Expose the compound to accelerated hydrolysis (0.1M NaOH) or UV light (254 nm). Analyze by LC-QTOF-MS to detect fragments (e.g., benzoic acid, cyclopropane derivatives). Use isotopic labeling (18^{18}O-H2_2O) to trace hydrolysis pathways. Compare fragmentation patterns with NIST library entries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylcyclopropyl)ethyl benzoate
Reactant of Route 2
Reactant of Route 2
2-(1-Methylcyclopropyl)ethyl benzoate

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